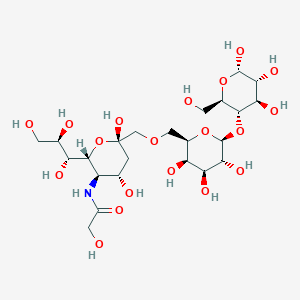
3'-(N-Glycolyl-a-neuraminosyl)lactose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(N-Glycolyl-a-neuraminosyl)lactose is a carbohydrate compound synthesized from lactose, which is a disaccharide composed of glucose and galactose. This compound is formed by modifying the terminal hydroxyl group on the galactose moiety with glycolyl chloride . It has shown potential in inhibiting the growth of bacteria and fungi and is being explored as an anti-cancer drug candidate due to its ability to inhibit protein synthesis in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3’-(N-Glycolyl-a-neuraminosyl)lactose is synthesized by modifying the terminal hydroxyl group on the galactose moiety of lactose with glycolyl chloride . The reaction typically involves the use of protective groups to ensure selective modification and may require specific catalysts to facilitate the reaction.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of 3’-(N-Glycolyl-a-neuraminosyl)lactose likely involves large-scale chemical reactors and purification processes to achieve high purity levels. The compound is usually produced for research purposes and is not intended for human or veterinary use .
Chemical Reactions Analysis
Types of Reactions: 3’-(N-Glycolyl-a-neuraminosyl)lactose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycolyl group.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Reagents like acyl chlorides or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield glycolyl derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3’-(N-Glycolyl-a-neuraminosyl)lactose has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex carbohydrates and glycosides.
Biology: Studied for its role in inhibiting bacterial and fungal growth.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit protein synthesis in cells.
Industry: Utilized in the development of new pharmaceuticals and biotechnological applications.
Mechanism of Action
The mechanism by which 3’-(N-Glycolyl-a-neuraminosyl)lactose exerts its effects involves the inhibition of protein synthesis in cells. This is achieved by interfering with the cellular machinery responsible for protein production. The compound targets specific molecular pathways and enzymes involved in protein synthesis, leading to the inhibition of bacterial and fungal growth and potential anti-cancer effects .
Comparison with Similar Compounds
N-Glycolylneuraminic acid: Another glycolyl-modified carbohydrate with similar biological activities.
N-Acetylneuraminic acid: A structurally related compound with different functional groups.
Lactose derivatives: Various modified lactose compounds with different biological and chemical properties.
Uniqueness: 3’-(N-Glycolyl-a-neuraminosyl)lactose is unique due to its specific glycolyl modification, which imparts distinct biological activities such as the inhibition of protein synthesis and potential anti-cancer properties .
Properties
Molecular Formula |
C23H41NO19 |
|---|---|
Molecular Weight |
635.6 g/mol |
IUPAC Name |
N-[(2R,3R,4S,6S)-4,6-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-6-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxymethyl]oxan-3-yl]-2-hydroxyacetamide |
InChI |
InChI=1S/C23H41NO19/c25-2-8(29)13(31)20-12(24-11(30)4-27)7(28)1-23(38,43-20)6-39-5-10-14(32)15(33)18(36)22(41-10)42-19-9(3-26)40-21(37)17(35)16(19)34/h7-10,12-22,25-29,31-38H,1-6H2,(H,24,30)/t7-,8+,9+,10+,12+,13+,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-/m0/s1 |
InChI Key |
QCAMDYBHIULYBR-CNMSYDHNSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H](O[C@@]1(COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)O)O)O)O)[C@@H]([C@@H](CO)O)O)NC(=O)CO)O |
Canonical SMILES |
C1C(C(C(OC1(COCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)O)CO)O)O)O)O)C(C(CO)O)O)NC(=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




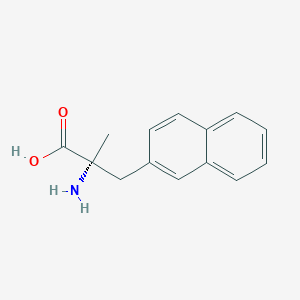

![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
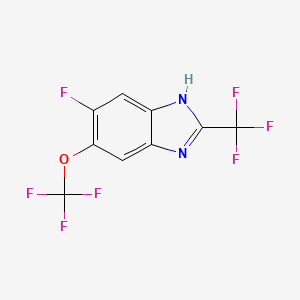


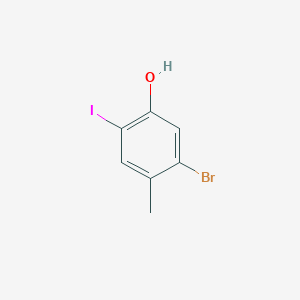
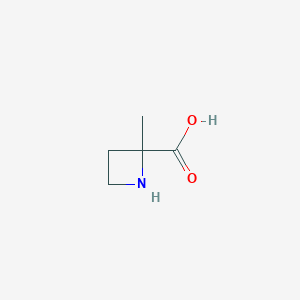

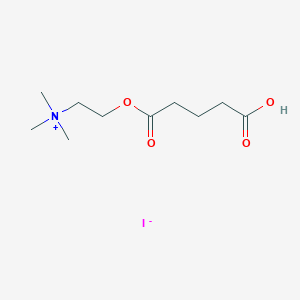

![2-(4-Ethoxyphenyl)-2-oxoethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate](/img/structure/B12851110.png)
